molecular formula C15H25NO B440894 N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide CAS No. 438616-17-2

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B440894
CAS No.: 438616-17-2
M. Wt: 235.36g/mol
InChI Key: TVUVUIMVGIRQHS-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a cyclohexene moiety via an ethyl chain. This structure incorporates key pharmacophoric elements common in medicinal chemistry, suggesting its potential as a valuable intermediate for pharmaceutical research and development . The cyclohexane and cyclohexene rings provide a rigid, three-dimensional scaffold that can influence the compound's binding affinity and metabolic stability. Compounds with structural similarities, such as those containing the cyclohexanecarboxamide group, are investigated for their sensory properties and are used in flavor science research, for instance, in compositions alongside cooling agents like menthol . As a building block, this compound can be utilized in the synthesis of more complex molecules, particularly those targeting heterocyclic scaffolds, which are prevalent in over 85% of FDA-approved drug molecules . Its amide functionality is a cornerstone in drug design, often contributing to favorable hydrogen bonding and improved pharmacokinetic properties. Researchers may explore its utility in developing novel therapeutic agents or as a probe in biochemical studies. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h7,14H,1-6,8-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUVUIMVGIRQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation-Cyclization Route (Patent CN105859566A)

This method employs a three-step sequence starting from 1-cyclohexene-1-acetonitrile:

  • Bromination : Reaction with 30–45% hydrobromic acid in acetic acid and petroleum ether at 40°C for 1–2 hours yields 1-bromocyclohexaneacetonitrile.

  • Catalytic Hydrogenation : Using a Ni-Pd alloy catalyst under hydrogen pressure (1–5 MPa) at 50–120°C for 1–2 hours, the nitrile intermediate is reduced to 1-bromocyclohexylethylamine.

  • Dehydrohalogenation : Treatment with saturated NaOH in ethanol at 80–150°C for 1–2 hours eliminates HBr, forming 2-(cyclohexen-1-yl)ethylamine.

Key Data :

StepConditionsYield
Bromination40°C, 1–2h>95%
Hydrogenation50–120°C, 1–5MPa H₂93–96.5%
Dehydrohalogenation80–150°C, NaOH/EtOH95–97%

This route achieves an overall yield of 85–90%, with scalability demonstrated at the industrial level.

Grignard-Quaternization Route (Patent CN111807968A)

An alternative approach begins with cyclohexanone:

  • Grignard Reaction : Cyclohexanone reacts with vinyl magnesium bromide to form 1-vinylcyclohexanol.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the alcohol to 1-chlorovinylcyclohexane.

  • Quaternization : Reaction with urotropine (hexamethylenetetramine) in ethanol produces N-cyclohexylidene ethyl urotropine hydrochloride.

  • Hydrolysis : Acidic hydrolysis with HCl liberates 2-(cyclohexen-1-yl)ethylamine.

Key Data :

StepConditionsYield
Grignard0–5°C, THF75–80%
ChlorinationSOCl₂, reflux85–90%
QuaternizationEtOH, 60°C70–75%
HydrolysisHCl, 100°C65–70%

While this method avoids high-pressure hydrogenation, its multi-step nature results in a lower overall yield (≈45–50%).

Amidation Techniques for N-[2-(Cyclohexen-1-yl)ethyl]cyclohexanecarboxamide

With the amine precursor in hand, amidation with cyclohexanecarboxylic acid derivatives completes the synthesis. Two principal methods are employed:

Acyl Chloride Method

Cyclohexanecarbonyl chloride reacts with 2-(cyclohexen-1-yl)ethylamine in the presence of a base (e.g., triethylamine) to form the amide:

Cyclohexanecarbonyl chloride+2-(Cyclohexen-1-yl)ethylamineEt3N, DCMThis compound\text{Cyclohexanecarbonyl chloride} + \text{2-(Cyclohexen-1-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (initial), then room temperature

  • Base: Triethylamine (1.2 equiv)

  • Yield: 80–85%

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the coupling of cyclohexanecarboxylic acid and the amine:

Cyclohexanecarboxylic acid+2-(Cyclohexen-1-yl)ethylamineEDCl, HOBt, DIPEATarget Compound\text{Cyclohexanecarboxylic acid} + \text{2-(Cyclohexen-1-yl)ethylamine} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target Compound}

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Activators: EDCl (1.1 equiv), HOBt (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Yield: 75–80%

Comparative Analysis of Synthesis Routes

ParameterHydrogenation-CyclizationGrignard-Quaternization
Starting Material1-CyclohexeneacetonitrileCyclohexanone
Steps34
Overall Yield85–90%45–50%
ScalabilityIndustrialLaboratory-scale
Key AdvantageHigh yield, simplicityAvoids high-pressure H₂

For amidation, the acyl chloride method offers higher yields (80–85%) but requires handling corrosive reagents. Coupling reagents provide milder conditions at the expense of slightly lower efficiency.

Experimental Challenges and Optimization

  • Purity Control : Residual solvents (e.g., DMF) in coupling reactions necessitate rigorous purification via column chromatography or recrystallization.

  • Side Reactions : Over-hydrogenation in the Ni-Pd catalyzed step may reduce the cyclohexene ring to cyclohexane, requiring precise temperature control.

  • Cost Considerations : Ni-Pd alloy catalysts, though effective, increase production costs compared to homogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanecarboxamides with Aromatic Substituents

Example : N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]cyclohexanecarboxamide ()

  • Structure : Features an indole ring with a methoxy group instead of a cyclohexenyl group.
  • Molecular Weight : 300.402 g/mol (vs. theoretical ~277.4 g/mol for the target compound).
  • Bioactivity: Indole derivatives often target neurotransmitter systems (e.g., serotonin receptors) due to structural mimicry .

Piperazine-Containing Cyclohexanecarboxamides (WAY-100635 Analogs)

Example : WAY-100635 ()

  • Structure : N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride.
  • Molecular Weight : 422.571 g/mol (trihydrochloride form).
  • Bioactivity : Potent 5-HT1A receptor antagonist; piperazine and pyridinyl groups enhance solubility and receptor affinity .
  • Key Difference : The piperazine ring introduces hydrogen-bonding capacity and polarity, contrasting with the hydrophobic cyclohexenyl group in the target compound.

Thioether-Linked Cyclohexanecarboxamides

Example : N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide ()

  • Structure: Includes a thioether-linked phenolic group.
  • Bioactivity: Demonstrated antimelanoma activity; increased lipophilicity (logP ~3.8) correlated with improved efficacy .
  • Comparison : The thioether and hydroxyl groups enhance redox activity, whereas the cyclohexenyl group in the target compound may prioritize hydrophobic interactions.

Thiourea Derivatives

Example : N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide ()

  • Structure : Thiourea group replaces the ethyl substituent.
  • Conformation : Exhibits intramolecular hydrogen bonding, stabilizing a pseudo-six-membered ring .

Radiolabeled Analogs for Imaging

Examples : 18F-Mefway and 18F-FCWAY (Evidences 2,15)

  • Structure : Fluorine-tagged analogs with piperazine or fluoranylmethyl groups.
  • Application : Used as positron emission tomography (PET) ligands for 5-HT1A receptor quantification .
  • Comparison : Radiolabeling introduces steric and electronic modifications, whereas the cyclohexenyl group in the target compound may limit such applications due to lack of fluorination sites.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Bioactivity
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide (Theoretical) C₁₅H₂₃NO ~277.4 ~3.5† Potential insecticide
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]cyclohexanecarboxamide C₁₈H₂₄N₂O₂ 300.4 ~2.8 Serotonin receptor interaction
WAY-100635 trihydrochloride C₂₅H₃₄N₄O₂·3HCl 422.6 3.8 5-HT1A receptor antagonist
N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide C₁₅H₂₀N₂O₂S 292.4 ~3.8 Antimelanoma activity

*Estimated using computational tools (e.g., ChemDraw). †Predicted based on cyclohexenyl group’s hydrophobicity.

Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The synthesis of this compound typically involves the reaction of 2-(cyclohexen-1-yl)ethylamine with cyclohexanecarboxylic acid. The process can be outlined as follows:

  • Formation of Amine Intermediate : React 1-cyclohexene with ethylamine under acidic conditions.
  • Amide Bond Formation : The amine intermediate is reacted with cyclohexanecarboxylic acid in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This compound exhibits unique chemical properties due to the presence of cyclohexene and cyclopentane rings, which influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting certain enzymes involved in these pathways, potentially leading to anti-inflammatory effects.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to receptors involved in pain and inflammation, altering their activity.
  • Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory process.

Antinociceptive Effects

Recent studies have highlighted the potential antinociceptive (pain-relieving) effects of this compound. In animal models, it has shown promising results comparable to established analgesics.

Case Study Example :
In a study examining postoperative pain relief, this compound was administered to mice. The results indicated a significant reduction in pain response, measured using the von Frey test, demonstrating its potential as an analgesic agent .

CompoundMaximum Pain Relief (%)ED50 (mg/kg)
This compound59.1%1.95 ± 0.14
Acetaminophen60.3%68.27 ± 18.77

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds like 2-(1-cyclohexenyl)ethylamine and cyclopentanecarboxylic acid regarding their biological activities.

CompoundStructural FeaturesBiological Activity
This compoundCyclohexene & Cyclopentane ringsAntinociceptive, Anti-inflammatory
2-(1-cyclohexenyl)ethylamineSimilar structure without carboxamideLimited studies on anti-inflammatory effects
Cyclopentanecarboxylic acidContains cyclopentane ring onlyPrimarily used in synthetic applications

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